molecular formula C11H15ClS B8080885 1-Tert-butylsulfanyl-4-chloro-2-methylbenzene

1-Tert-butylsulfanyl-4-chloro-2-methylbenzene

Cat. No.: B8080885
M. Wt: 214.76 g/mol
InChI Key: AOTGXFHDLVHZBF-UHFFFAOYSA-N
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Description

The compound identified as “1-Tert-butylsulfanyl-4-chloro-2-methylbenzene” is a chemical entity with unique properties and potential applications in various fields. This compound has garnered interest due to its distinctive chemical structure and reactivity, making it a subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-Tert-butylsulfanyl-4-chloro-2-methylbenzene” involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to yield the final product. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired chemical transformations. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves the same fundamental steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods may also incorporate advanced techniques such as automated process control and real-time monitoring to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

“1-Tert-butylsulfanyl-4-chloro-2-methylbenzene” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often employ nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones, leading to a variety of derivatives.

Scientific Research Applications

“1-Tert-butylsulfanyl-4-chloro-2-methylbenzene” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “1-Tert-butylsulfanyl-4-chloro-2-methylbenzene” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or chemical outcome. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

1-tert-butylsulfanyl-4-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClS/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTGXFHDLVHZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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